molecular formula C12H15NO2S2 B13082502 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide CAS No. 1384428-18-5

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide

Katalognummer: B13082502
CAS-Nummer: 1384428-18-5
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: YCFVFIMZDNLVOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is an organic compound with a complex structure that includes a benzothiophene ring substituted with methyl, isopropyl, and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phellandrene: A cyclic monoterpene with similar structural features but different functional groups.

    Carvacrol: A monoterpenoid phenol with a similar isopropyl group but different overall structure.

Uniqueness

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide is unique due to its combination of a benzothiophene core with sulfonamide functionality, which imparts distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

1384428-18-5

Molekularformel

C12H15NO2S2

Molekulargewicht

269.4 g/mol

IUPAC-Name

2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C12H15NO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3,(H2,13,14,15)

InChI-Schlüssel

YCFVFIMZDNLVOH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.